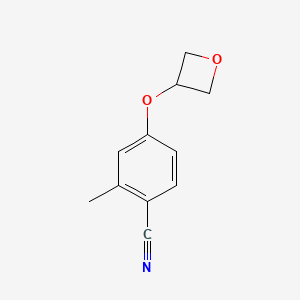

2-Methyl-4-(oxetan-3-yloxy)benzonitrile

Description

2-Methyl-4-(oxetan-3-yloxy)benzonitrile (CAS: 1599807-43-8) is a benzonitrile derivative with a methyl group at the 2-position and an oxetan-3-yloxy substituent at the 4-position. Its molecular formula is C₁₁H₁₁NO₂, and it has a molecular weight of 189.22 g/mol . The oxetan-3-yloxy group, a three-membered cyclic ether, confers unique electronic and steric properties, making the compound valuable in organic synthesis and materials science, particularly in optoelectronic applications like organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name |

2-methyl-4-(oxetan-3-yloxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-4-10(3-2-9(8)5-12)14-11-6-13-7-11/h2-4,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBQDMLKNORUOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2COC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(oxetan-3-yloxy)benzonitrile typically involves the formation of the oxetane ring followed by its attachment to the benzonitrile core. One common method includes the cyclization of appropriate precursors to form the oxetane ring, which is then reacted with a benzonitrile derivative under specific conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(oxetan-3-yloxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce primary amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H11NO2

- Molecular Weight : 179.20 g/mol

- IUPAC Name : 2-Methyl-4-(oxetan-3-yloxy)benzonitrile

- Canonical SMILES : CC1(CO1)C2=C(C=CC(=C2)C#N)C=C(C=C1)O

The compound features a benzonitrile moiety, which is substituted with a methyl group and an oxetane ring. The oxetane ring contributes to its reactivity and potential biological activity.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its structural features enable it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The oxetane ring can be used to introduce different functional groups.

- Coupling Reactions : It can be involved in Suzuki and Heck coupling reactions to form complex organic structures.

Medicinal Chemistry

Potential Therapeutic Applications

Research has indicated that derivatives of this compound may have significant biological activity, particularly in medicinal chemistry:

- Antimicrobial Activity : Studies have shown that compounds with the oxetane structure exhibit antimicrobial properties, making them candidates for developing new antibiotics. For example, derivatives have been tested against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MICs) as low as 12.23 μM.

- Cytotoxicity Testing : In vitro assays on various cell lines suggest that certain derivatives are non-toxic at effective concentrations, indicating a favorable safety profile while retaining their antimicrobial potency.

Material Science

Applications in Advanced Materials

Due to its unique properties, this compound can be utilized in the development of advanced materials:

- Polymers and Nanomaterials : Its reactivity allows incorporation into polymer matrices, enhancing material properties such as strength and thermal stability.

- Electronics : The compound's conductive properties may facilitate its use in electronic devices, contributing to the development of novel electronic materials.

Antimicrobial Activity Study

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of oxetane-containing compounds. Derivatives were synthesized and tested against various bacterial strains, demonstrating substantial activity against resistant pathogens. This research underscores the potential of this compound as a lead compound for antibiotic development.

Cytotoxicity Assessment

In vitro cytotoxicity assessments conducted on Vero cell lines indicated that certain derivatives of this compound exhibited low toxicity while maintaining antimicrobial effectiveness. This suggests that modifications to the oxetane structure can lead to improved therapeutic profiles without compromising safety.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxetan-3-yloxy)benzonitrile involves its interaction with molecular targets through its functional groups. The oxetane ring and nitrile group can participate in various chemical interactions, influencing biological pathways and molecular processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Properties

The table below compares 2-Methyl-4-(oxetan-3-yloxy)benzonitrile with key analogs:

| Compound Name | Molecular Formula | Substituent(s) | Electronic Effect | Key Applications |

|---|---|---|---|---|

| This compound | C₁₁H₁₁NO₂ | Methyl, oxetan-3-yloxy | Moderate electron-donor | OLEDs, pharmaceuticals |

| 3-Methoxy-4-(oxetan-3-yloxy)benzonitrile | C₁₁H₁₁NO₃ | Methoxy, oxetan-3-yloxy | Stronger electron-donor | Pharmaceuticals |

| 2-Methyl-4-(methylthio)benzonitrile (S3) | C₉H₉NS | Methyl, methylthio | Electron-donor (weaker) | Organic synthesis |

| 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile | C₁₇H₁₁N₃O | Ethynyl-oxazole | Strong π-electron conjugation | Nonlinear optics |

| 4-(Benzyloxy)-2-ethylbenzonitrile | C₁₆H₁₅NO | Ethyl, benzyloxy | Steric hindrance, moderate | Synthetic intermediates |

Key Observations:

- Oxetan-3-yloxy vs. Methoxy : The oxetan-3-yloxy group in This compound provides less electron-donating strength compared to methoxy (as in 3-Methoxy-4-(oxetan-3-yloxy)benzonitrile ), but its strained cyclic structure enhances polarity and solubility in polar solvents .

- Oxetan-3-yloxy vs. Methylthio: The methylthio group in S3 is a weaker electron donor, leading to reduced electronic delocalization compared to the oxygen-rich oxetan-3-yloxy group. This difference impacts reactivity in cross-coupling reactions .

- Ethynyl-oxazole Substituents: The ethynyl-oxazole group in 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile extends π-conjugation, resulting in superior nonlinear optical (NLO) properties (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹) compared to oxetan-containing analogs .

OLED Performance:

Benzonitrile derivatives with strong donor-acceptor pairs are used in thermally activated delayed fluorescence (TADF) emitters. For example:

- DHPZ-2BN (phenazine-benzoitrile derivative) exhibits low external quantum efficiency (EQE = 6.0%) due to weak donor strength .

Nonlinear Optics:

The NLO performance of oxetan-containing compounds is moderate compared to ethynyl-oxazole derivatives. For instance, 4-DMDBA (a dibenzylideneacetone derivative) has a βHRS value of ~50 × 10⁻³⁰ cm⁴·statvolt⁻¹, outperforming simpler benzonitriles but aligning with trends observed in oxetane-modified systems .

Solubility and Stability

- Solubility : The oxetan-3-yloxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl or aryloxy substituents, as seen in 4-(Benzyloxy)-2-ethylbenzonitrile .

- Volatility : Oxetan-containing benzonitriles exhibit lower volatility than analogs like 3-(1-hydroxy-1-methylethyl)benzonitrile , making them suitable for solid-state applications .

Biological Activity

2-Methyl-4-(oxetan-3-yloxy)benzonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a benzonitrile core substituted with a methyl group and an oxetane moiety. Its chemical formula is CHNO, and it has a molecular weight of approximately 203.24 g/mol. The presence of the oxetane ring may influence its biological interactions, potentially enhancing its therapeutic profile.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways, although detailed mechanisms are yet to be fully elucidated.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives containing oxetane rings can exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria .

- Cytotoxicity Against Cancer Cells : Some oxetane-containing compounds have demonstrated cytotoxic effects against human cancer cell lines, including MCF-7 and MDA-MB-231, with IC values in the low micromolar range .

Comparative Biological Activity Table

| Compound Name | Structure Feature | Antimicrobial Activity (MIC) | Cytotoxicity (IC) |

|---|---|---|---|

| This compound | Oxetane ring + benzonitrile | TBD | TBD |

| 3-(Difluoromethoxy)-5-methylbenzoic acid | Difluoromethoxy group | Low MIC against E. coli | Moderate |

| Benzoxazepine derivatives | Benzene + oxazepine | Moderate against S. aureus | High against MCF-7 |

Case Studies

- Antimicrobial Studies : In a study evaluating various oxetane derivatives, compounds showed promising activity against Staphylococcus aureus with MIC values significantly lower than traditional antibiotics like ampicillin . While specific data for this compound is limited, its structural similarities suggest potential efficacy.

- Cytotoxicity Assessment : A recent evaluation of oxetane-containing analogues revealed cytotoxic effects against breast cancer cell lines (MCF-7), with some compounds showing IC values as low as 0.47 μM . This suggests that this compound may also exhibit similar properties, warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.